Cas no 1310085-69-8 (2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid)

2-Amino-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid is a non-proteinogenic amino acid derivative featuring a pyrazole moiety, which imparts unique structural and functional properties. Its hybrid structure, combining an amino acid backbone with a heterocyclic substituent, makes it valuable in medicinal chemistry and drug discovery, particularly as a building block for peptidomimetics or bioactive compounds. The 4-methylpyrazole group enhances stability and modulates electronic interactions, potentially improving binding affinity in target applications. This compound is also of interest in biochemical research for studying enzyme inhibition or receptor modulation due to its tailored steric and electronic profile. High purity and well-defined synthesis pathways ensure reproducibility for advanced research applications.
2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid structure
1310085-69-8 structure
Product name:2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid
CAS No:1310085-69-8
MF:C8H13N3O2
Molecular Weight:183.207721471786
CID:5817352
PubChem ID:63038991

2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid
    • AKOS012338366
    • EN300-1123645
    • 1310085-69-8
    • インチ: 1S/C8H13N3O2/c1-6-4-10-11(5-6)3-2-7(9)8(12)13/h4-5,7H,2-3,9H2,1H3,(H,12,13)
    • InChIKey: NCDOPZBOOHGZEL-UHFFFAOYSA-N
    • SMILES: OC(C(CCN1C=C(C)C=N1)N)=O

計算された属性

  • 精确分子量: 183.100776666g/mol
  • 同位素质量: 183.100776666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 186
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -2.7
  • トポロジー分子極性表面積: 81.1Ų

2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1123645-5g
2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid
1310085-69-8 95%
5g
$2650.0 2023-10-26
Enamine
EN300-1123645-0.1g
2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid
1310085-69-8 95%
0.1g
$804.0 2023-10-26
Enamine
EN300-1123645-2.5g
2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid
1310085-69-8 95%
2.5g
$1791.0 2023-10-26
Enamine
EN300-1123645-0.25g
2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid
1310085-69-8 95%
0.25g
$840.0 2023-10-26
Enamine
EN300-1123645-10g
2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid
1310085-69-8 95%
10g
$3929.0 2023-10-26
Enamine
EN300-1123645-1g
2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid
1310085-69-8 95%
1g
$914.0 2023-10-26
Enamine
EN300-1123645-10.0g
2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid
1310085-69-8
10g
$4667.0 2023-06-09
Enamine
EN300-1123645-5.0g
2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid
1310085-69-8
5g
$3147.0 2023-06-09
Enamine
EN300-1123645-0.05g
2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid
1310085-69-8 95%
0.05g
$768.0 2023-10-26
Enamine
EN300-1123645-1.0g
2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid
1310085-69-8
1g
$1086.0 2023-06-09

2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid 関連文献

2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoic acidに関する追加情報

Recent Advances in the Study of 2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid (CAS: 1310085-69-8)

The compound 2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid (CAS: 1310085-69-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the unique structural features of 2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid, which make it a promising candidate for the development of novel therapeutics. The compound's pyrazole moiety is known to interact with various biological targets, including enzymes and receptors, suggesting its potential utility in treating a range of diseases. Researchers have employed advanced synthetic techniques to optimize the production of this compound, ensuring high purity and yield for further biological evaluation.

In vitro and in vivo studies have demonstrated that 2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid exhibits notable pharmacological properties. For instance, it has shown inhibitory effects on specific enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory drug development. Additionally, its ability to modulate receptor activity has been explored in the context of neurological disorders, with preliminary results indicating promising therapeutic effects.

One of the key challenges in the study of this compound has been understanding its mechanism of action at the molecular level. Recent advancements in structural biology and computational modeling have provided valuable insights into how 2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid interacts with its targets. These findings have paved the way for the design of derivatives with enhanced potency and selectivity, further expanding its potential applications.

Despite these promising developments, several questions remain unanswered. For example, the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profiles, require further investigation to assess its suitability for clinical use. Ongoing research is also exploring the potential side effects and toxicity associated with long-term administration of this compound.

In conclusion, 2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid (CAS: 1310085-69-8) represents a versatile and promising molecule in the field of medicinal chemistry. Its unique structural features and biological activities make it a valuable tool for drug discovery and development. Future research should focus on addressing the remaining challenges and optimizing its therapeutic potential for clinical applications.

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